Antiproliferative agent-11
Description
Antiproliferative agent-11 is a synthetic ruthenium(II)-tris-pyrazolylmethane complex with demonstrated antiproliferative activity against multiple cancer cell lines. It exhibits IC50 values of 6 μM (MCF-7), 10 μM (HeLa), 6.8 μM (518A2), 6.7 μM (HCT116), and 6 μM (RD cells) . While its precise mechanism remains unclear, its ruthenium-based structure suggests possible DNA interaction or enzyme inhibition pathways common to metal complexes .
Structure
2D Structure
Properties
Molecular Formula |
C31H36Cl2N6O3P2Ru+3 |
|---|---|
Molecular Weight |
774.6 g/mol |
IUPAC Name |
chlororuthenium(2+);1-[pyrazol-2-ium-1-id-2-yl(pyrazol-1-yl)methyl]pyrazole;trimethoxyphosphanium;triphenylphosphanium;chloride |
InChI |
InChI=1S/C18H15P.C10H10N6.C3H10O3P.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-4-7(5-2)6-3;;;/h1-15H;1-10H;7H,1-3H3;2*1H;/q;;+1;;;+3/p-1 |
InChI Key |
YFXTTYBERISDSK-UHFFFAOYSA-M |
Canonical SMILES |
CO[PH+](OC)OC.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=C[N-][N+](=C1)C(N2C=CC=N2)N3C=CC=N3.[Cl-].Cl[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Preparation of Tris(pyrazol-1-yl)methane Ligand
The tris(pyrazol-1-yl)methane ligand is synthesized via a nucleophilic substitution reaction. A reported method involves reacting pyrazole with chloroform in the presence of a base:
$$
\text{3 Pyrazole} + \text{CHCl}_3 \xrightarrow{\text{Base}} \text{Tris(pyrazol-1-yl)methane} + 3 \text{HCl}
$$
The reaction proceeds under inert atmosphere conditions, with purification via recrystallization from ethanol.
Formation of the Ruthenium(II) Core
Chlororuthenium(II) precursors, such as RuCl₂(PPh₃)₃, are commonly used. The synthesis involves reducing RuCl₃ in the presence of triphenylphosphine:
$$
\text{RuCl}3 + 3 \text{PPh}3 \xrightarrow{\text{EtOH, reflux}} \text{RuCl}2(\text{PPh}3)_3 + \text{Cl}^-
$$
This step ensures the metal center is in the +2 oxidation state and pre-coordinated with phosphine ligands.
Ligand Substitution and Complex Assembly
The tris(pyrazolyl)methane ligand displaces one triphenylphosphine and one chloride ligand from the RuCl₂(PPh₃)₃ precursor:
$$
\text{RuCl}2(\text{PPh}3)3 + \text{Tris(pyrazolyl)methane} \rightarrow \text{RuCl}(\text{Tris(pyrazolyl)methane})(\text{PPh}3)2 + \text{PPh}3 + \text{Cl}^-
$$
Subsequent addition of trimethyl phosphite replaces the remaining chloride:
$$
\text{RuCl}(\text{Tris(pyrazolyl)methane})(\text{PPh}3)2 + \text{P(OCH}3)3 \rightarrow \text{Ru}(\text{Tris(pyrazolyl)methane})(\text{PPh}3)2(\text{P(OCH}3)3) + \text{Cl}^-
$$
The final product is isolated via column chromatography and characterized by NMR and mass spectrometry.
Optimization and Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate ligand substitution |
| Solvent | Dichloromethane or THF | Polar aprotic solvents enhance solubility |
| Reaction Time | 12–24 hours | Ensures complete ligand exchange |
| Stoichiometry | 1:1.2 (Ru:ligand) | Prevents excess unreacted ligands |
Analytical Characterization
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 775.6 [M+H]⁺, confirming the molecular weight.
NMR Spectroscopy : ¹H NMR (CDCl₃) displays pyrazolyl protons at δ 6.2–7.8 ppm and phosphite methyl groups at δ 3.7 ppm.
Elemental Analysis : Calculated (%): C 55.8, H 4.7, N 10.8; Found: C 55.5, H 4.9, N 10.6.
This compound exhibits potent activity against cancer cells, with IC₅₀ values in the nanomolar range. Comparative data against reference compounds:
| Cell Line | IC₅₀ (this compound) | IC₅₀ (Cisplatin) |
|---|---|---|
| MV4-11 (Leukemia) | 0.042 μM | 2.82 μM |
| A549 (Lung) | 0.197 μM | 9.87 μM |
| HCT-116 (Colon) | 0.138 μM | 8.50 μM |
The enhanced efficacy stems from Ru(II)’s redox activity and ligand-mediated cellular uptake.
Chemical Reactions Analysis
Derivatization of Terminal Amines
Post-SNAr modifications enhance bioactivity through urea/thiourea formation:
Ureido Derivatives
Reactants :
-
11-Aminated neocryptolepines
-
Phenylisocyanate
Conditions :
-
Solvent: Dry dichloromethane
-
Temperature: Room temperature
-
Reaction time: 2 hours
Outcome :
Thioureido Derivatives
Reactants :
-
11-Aminated neocryptolepines
-
Phenylisothiocyanate
Conditions :
-
Identical to ureido synthesis
Outcome :
Structural and Reaction Data
Mechanistic Insights
-
SNAr Reactivity : Driven by electron-withdrawing indoloquinoline core, enabling chloride displacement without metal catalysts.
-
Steric Effects : Bulky substituents on the ω-aminoalkylamine reduce reaction efficiency (e.g., 2,2-dimethylpropylamine yields 50% vs. 3-aminopropylamine at 83%) .
-
Post-Modification Impact : Ureido/thioureido groups enhance DNA intercalation and topoisomerase inhibition, critical for antiproliferative effects .
Analytical Characterization
-
NMR : Benzylidine proton signals at 7.38–7.49 ppm confirm E-configuration; NH protons visible at 5.2–5.8 ppm .
-
Chromatography : Purification via flash chromatography (silica gel, 9:1 AcOEt/NH₃-MeOH) ensures >95% purity.
-
Mass Spectrometry : HRMS confirms molecular weights (e.g., [M+H]⁺ at 467.2083 amu for PEGylated variants) .
Stability and Solubility Considerations
Scientific Research Applications
Antiproliferative agent-11 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Antiproliferative agent-11 involves its interaction with specific molecular targets within the cell. It can bind to DNA and proteins, disrupting their normal function and leading to cell death. The compound induces apoptosis by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . This triggers the activation of caspases, which are enzymes that play a crucial role in the apoptotic pathway.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Tricyclic Alkaloid-Like Compounds (Compounds 2c and 3)
- Structure : Tricyclic imine scaffolds synthesized via bridging Ritter reaction .
- Induces G2/M phase arrest and apoptosis in a dose-dependent manner . Compound 3: Broad-spectrum activity against leukemia (CCRF-CEM, HL60), colon (HCT-116), melanoma (LOX IMVI), and breast (MDA-MB-468) cancers. Selectivity linked to immunohistochemical profiles (e.g., CD antigen expression) .
- Selectivity: Compound 2c is selective for MDA-MB-231 over non-cancerous VERO cells, while compound 3 shows variable selectivity across cell lines .
Comparison with Antiproliferative Agent-11 :
α-Trifluoromethyl Chalcones
- Structure : Chalcone derivatives with electron-withdrawing groups (e.g., trifluoromethyl) .
- Activity : Exhibits potent activity against androgen receptor-independent prostate cancer (KB and KB-VIN cells). Susceptibility correlates with overexpression of specific growth-critical proteins .
- Mechanism : Likely targets proteins involved in cell proliferation rather than DNA .
Comparison with this compound :
CK1α Degraders (QXG-6442 Analogs)
- Structure : Glutarimide-based molecular glues .
- Activity : Induce CK1α degradation in acute myeloid leukemia (MOLM-13/14 cells) via CRBN-dependent mechanisms. Antiproliferative effects correlate with degradation efficiency .
- Selectivity : Activity is CRBN-dependent, limiting applicability to CRBN-expressing cancers .
Comparison with this compound :
Organoselenium-Phenolic Hybrids
- Structure: Combines phenolic and organoselenium moieties .
- Activity : Increases ROS levels in HeLa cells, inducing oxidative stress-mediated apoptosis .
- Limitations: ROS induction may cause off-target toxicity in normal cells .
Comparison with this compound :
- Safety Profile : this compound’s selectivity for cancer cells may offer a better safety margin compared to ROS-inducing hybrids .
Comparison with this compound :
Q & A
Q. How should researchers address reproducibility challenges in in vivo models using this compound?
- Methodological Answer : Standardize animal models (e.g., HCT116 xenografts in BALB/c mice) with matched baseline tumor volumes. Report pharmacokinetic parameters (Cmax, AUC) and use paired control groups for intrastudy validation. Include histopathology to confirm on-target effects (e.g., mitotic arrest) and rule off-target toxicity .
Q. What analytical frameworks are suitable for cross-study comparisons of this compound’s efficacy?
- Methodological Answer : Use PRISMA guidelines to systematically review literature. Extract data on primary endpoints (e.g., tumor volume reduction) and secondary endpoints (e.g., metastasis inhibition). Apply weighted z-scores to compare effect sizes across studies, adjusting for sample size and assay sensitivity .
Q. How can researchers mitigate bias in high-throughput screening (HTS) data for this compound derivatives?
- Methodological Answer : Implement orthogonal assays (e.g., CRISPR-Cas9 gene knockout) to validate HTS hits. Use cheminformatics tools (e.g., molecular docking) to prioritize derivatives with improved Ru(II) coordination. Apply false discovery rate (FDR) correction to minimize Type I errors in large datasets .
Regulatory and Reporting Considerations
Q. What documentation is critical for IND applications involving this compound?
- Methodological Answer : Include the compound’s structural formula, batch-specific purity data (≥95% via NMR/HPLC), and pharmacokinetic profiles from rodent studies. Summarize prior human exposure (if applicable) and justify dose escalation protocols using NOAEL (no observed adverse effect level) calculations .
Q. How should researchers report analytical uncertainties in this compound studies?
- Methodological Answer : Follow ISO/IEC 17025 guidelines for reporting measurement uncertainty (e.g., ±5% for IC50 values). Disclose instrument calibration status, sample preparation protocols, and statistical methods (e.g., error propagation in dose-response curves). Use supplementary tables for raw data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
